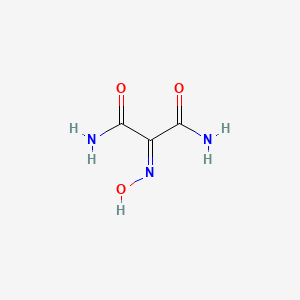

Malonamide, 2-(hydroxyimino)-

Description

Contextual Significance of Malonamide (B141969) Derivatives in Chemical Science

Malonamide derivatives are a class of organic compounds that have been recognized for their broad utility across various chemical disciplines since their discovery at the turn of the 20th century. sci-hub.se They are considered privileged structures in drug design and are widely used to create peptidomimetic and chelating compounds. researchgate.net In medicinal chemistry, these derivatives have been investigated for a range of biological activities, including potential as anticancer, antidiabetic, antiviral, and antimalarial agents. sci-hub.seresearchgate.netontosight.ai For instance, specific malonamide derivatives have been synthesized and evaluated as a new class of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

Beyond their medicinal applications, malonamide derivatives serve as crucial building blocks in organic synthesis. sci-hub.seresearchgate.net Their structural versatility allows for the construction of more complex molecules. Furthermore, they are effective and selective extractants for metals, including lanthanides and actinides, due to their multiple coordination sites (nitrogen and oxygen atoms) and stability under acidic conditions. sci-hub.seresearchgate.net

Role of Hydroxyimino Functionality in Organic Chemistry and Chemical Biology

The hydroxyimino group (R₁R₂C=N-OH), also known as an oxime group, is a significant functional group in organic chemistry and chemical biology. ontosight.aimdpi.com It is easily introduced into molecules by reacting a ketone or aldehyde with hydroxylamine (B1172632). nih.gov This functionality is a key intermediate in various organic transformations, such as the Beckmann rearrangement to synthesize lactams and the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.net

From a biological perspective, the hydroxyimino group acts as a valuable pharmacophore. nih.gov It contains both hydrogen bond donors (OH group) and acceptors (nitrogen and oxygen atoms), enabling it to interact with biological targets like enzymes and receptors. nih.gov This capability has led to the investigation of oxime-containing compounds for numerous biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govnih.gov The presence of the hydroxyimino group can enhance a molecule's reactivity and is crucial for conferring cytotoxicity in certain anticancer agents. mdpi.com This functional group is also pivotal in the design of stimuli-responsive materials and sensors. rsc.orgresearchgate.net

Historical Development and Initial Synthetic Strategies for 2-(hydroxyimino)malonamide

The synthesis of 2-(hydroxyimino)malonamide and its derivatives generally proceeds through the modification of a malonic acid derivative. ontosight.ai A common and established strategy involves the nitrosation of a malonate ester, such as diethyl malonate, followed by amidation. mdpi.com

A typical synthetic pathway involves two main steps:

Formation of a hydroxyimino malonate ester : This is achieved by reacting a malonic ester with a nitrosating agent. For example, diethyl malonate can be treated with sodium nitrite (B80452) in acetic acid to produce diethyl 2-(hydroxyimino)malonate. mdpi.comgoogle.com

Amidation : The resulting ester is then converted to the diamide, 2-(hydroxyimino)malonamide. This is often accomplished by reacting the ester with ammonia (B1221849), for instance, in a saturated solution of ammonia in methanol (B129727). ontosight.aimdpi.comgoogle.com

An alternative approach involves the direct reaction of malonamide with a hydroxyimino group donor like hydroxylamine. ontosight.ai These methods provide a foundational framework for accessing 2-(hydroxyimino)malonamide, which then serves as an intermediate for more complex molecules. ontosight.aigoogle.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Diethyl 2-(hydroxyimino)malonate | Ammonia in Methanol | 2-(hydroxyimino)malonamide | mdpi.comgoogle.com |

| Malonamide | Hydroxylamine | 2-(hydroxyimino)malonamide | ontosight.ai |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | Ammonia | 2-(hydroxyimino)malonamide | |

| A summary of common synthetic approaches. |

Current Research Landscape and Emerging Areas for 2-(hydroxyimino)malonamide

The current research landscape for 2-(hydroxyimino)malonamide is primarily centered on its application as a versatile synthetic intermediate. ontosight.ai It is a key building block in the synthesis of various heterocyclic compounds and molecules with potential therapeutic value. ontosight.aimdpi.com For example, it has been used as a precursor in the synthesis of a carbocyclic analog of Bredinin, an immunosuppressive agent. mdpi.com

Emerging research extends to its use in creating novel enzyme inhibitors. nih.gov Studies on related N-substituted malonamide derivatives containing a hydroxyimino group have shown their potential as potent and selective inhibitors of enzymes like factor Xa, which is involved in blood coagulation. nih.govmdpi.com The unique structural combination of the malonamide scaffold and the reactive hydroxyimino group makes it a candidate for developing new therapeutic agents. ontosight.ainih.gov Furthermore, the broader field of hydroxyimino-containing compounds is seeing advancements in materials science, particularly in the development of stimuli-responsive polymers and chemosensors, suggesting potential future applications for 2-(hydroxyimino)malonamide in these areas. rsc.orgresearchgate.netconsensus.app

Research Objectives and Scope of Investigation for 2-(hydroxyimino)malonamide Systems

The primary research objective for systems involving 2-(hydroxyimino)malonamide is to leverage its structural features for the synthesis of novel and functional molecules. Investigations are focused on exploring its reactivity and using it as a scaffold to build more elaborate chemical architectures. ontosight.aimdpi.com

The scope of these investigations includes:

Synthesis of Bioactive Molecules : A significant area of focus is the use of 2-(hydroxyimino)malonamide as a precursor for compounds with specific biological activities. This includes the development of enzyme inhibitors, such as those targeting proteases in the blood coagulation cascade, and potential antimicrobial agents. nih.govmdpi.com

Development of Heterocyclic Systems : The compound serves as a starting material for constructing various nitrogen- and oxygen-containing heterocyclic rings, which are core structures in many pharmaceuticals.

Structural and Mechanistic Studies : Research involves detailed characterization of the compound and its derivatives. For instance, the crystal structure of a related derivative, hydroxyimino(N,N'-dimethyl)malonamide, has been determined to understand its molecular geometry and intermolecular interactions. publish.csiro.aupublish.csiro.au These fundamental studies are crucial for designing molecules with specific three-dimensional shapes and properties.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyiminopropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O3/c4-2(7)1(6-9)3(5)8/h9H,(H2,4,7)(H2,5,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGAUKVBFJZEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221943 | |

| Record name | Malonamide, 2-(hydroxyimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71721-66-9 | |

| Record name | Malonamide, 2-(hydroxyimino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071721669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonamide, 2-(hydroxyimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxyimino Malonamide and Its Analogues

Classical Approaches to Hydroxyimino Functionalization of Malonamide (B141969) Core

Traditional methods for introducing a hydroxyimino group onto a malonamide backbone have been well-established, primarily relying on nitrosation reactions, oxime formation from carbonyl precursors, and condensation reactions.

Nitrosation Reactions of Active Methylene Compounds

Nitrosation of C-H acidic compounds, such as malonamide, is a common method for introducing a nitroso group, which then tautomerizes to the more stable hydroxyimino (oxime) form. This reaction typically involves the in-situ generation of nitrous acid (HNO₂) from a nitrite (B80452) salt, such as sodium nitrite, in the presence of an acid. google.comnih.gov

The reaction of malonamide with sodium nitrite in an acidic medium, such as sulfuric acid or acetic acid, leads to the formation of 2-(hydroxyimino)malonamide. google.com The process involves the electrophilic attack of the nitrosating species on the enol or enolate form of the malonamide. The pH of the reaction medium is a critical factor; the reaction is generally favored under acidic conditions, though very low pH can be detrimental due to the protonation of the amine precursors. nih.gov

A specific example involves the dropwise addition of sulfuric acid to a mixture of malonamide and sodium nitrite in a solvent like 1,4-dioxane (B91453) at a controlled temperature. google.com Similarly, using glacial acetic acid as both a solvent and an acid catalyst with sodium nitrite has been employed for the nitrosation of related malonic acid derivatives like diethyl malonate. google.com

Table 1: Examples of Nitrosation Reactions for the Synthesis of 2-(hydroxyimino)malonamide and Analogues

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Malonamide | Sodium nitrite, Sulfuric acid | 1,4-Dioxane, Water | 20-30°C | 2-(hydroxyimino)malonamide | Not specified | google.com |

| Diethyl malonate | Sodium nitrite, Glacial acetic acid | Acetic acid | 35-50°C | Diethyl 2-(hydroxyimino)malonate | Not specified | google.com |

| Compound 8 | Sodium nitrite, Acetic acid | Tetrahydrofuran | Room temp, 40 h | Compound 9 | 46% | mdpi.com |

Note: Compound 8 is N-((3aS,4R,6R,6aR)-6-((methoxymethoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] mdpi.comontosight.aidioxol-4-yl)-2-chloroacetamide and Compound 9 is Ethyl 2-(hydroxyimino)-3-((3aS,4R,6R,6aR)-6-((methoxymethoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] mdpi.comontosight.aidioxol-4-ylamino)-3-oxopropanoate.

Oxime Formation from Carbonyl Precursors

The formation of an oxime can also be accomplished through the reaction of a carbonyl compound with hydroxylamine (B1172632) or its salts. numberanalytics.combyjus.comchemtube3d.com This method requires a malonamide derivative that possesses a ketone or aldehyde functionality at the C2 position. The reaction is a condensation reaction where the carbonyl group reacts with hydroxylamine (NH₂OH) to form an oxime (=NOH) and a molecule of water. byjus.comyoutube.com

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. youtube.com The reaction is typically catalyzed by either an acid or a base. numberanalytics.com Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic, while base catalysis can deprotonate hydroxylamine, increasing its nucleophilicity.

While direct synthesis from a 2-carbonylmalonamide is a viable route, the precursor itself may require a separate synthetic step.

Condensation Reactions with Hydroxylamine Derivatives

Another classical approach involves the condensation of a suitable malonamide precursor with a hydroxylamine derivative. For instance, diethyl 2-(hydroxyimino)malonate can be synthesized by reacting diethyl malonate with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297). This resulting ester can then be converted to 2-(hydroxyimino)malonamide. A Korean patent describes a process where diethyl 2-(hydroxyimino)malonate is obtained and subsequently reacted with ammonia (B1221849) in methanol (B129727) to yield 2-(hydroxyimino)malonamide. google.com

In a specific laboratory synthesis, an analogue of the antiviral drug Bredinin was prepared where a key step involved the treatment of an ethyl 2-(hydroxyimino)propanoate derivative with a saturated solution of ammonia in methanol at 0°C for 12 hours, resulting in the corresponding malonamide derivative in 99.1% yield. mdpi.comnih.gov

Modern and Green Chemistry Syntheses of 2-(hydroxyimino)malonamide

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. researchgate.netrsc.org This includes the use of catalytic systems and solvent-free reaction conditions to improve efficiency and reduce waste. rsc.org

Catalytic Strategies for Targeted Synthesis

The development of catalytic methods for the synthesis of 2-(hydroxyimino)malonamide and its derivatives is an active area of research. Catalysts can offer higher selectivity, milder reaction conditions, and improved yields compared to stoichiometric reagents. nih.gov For example, heterogeneous catalysts are being explored for various organic transformations due to their ease of separation and reusability. derpharmachemica.com

While specific catalytic systems for the direct synthesis of 2-(hydroxyimino)malonamide are still emerging, related research provides promising directions. For instance, titanosilicate catalysts have been used for the ammoximation of furfural, a process that introduces an oxime group onto an aldehyde. researchgate.net Metal-Organic Frameworks (MOFs) are also being investigated as versatile catalysts for a range of organic reactions due to their tunable structures and high surface areas. nih.gov

Solvent-Free and Environmentally Benign Protocols

Green chemistry principles encourage the reduction or elimination of hazardous solvents. researchgate.netbepls.com Solvent-free synthesis, often facilitated by techniques like ball milling or microwave irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.netrsc.org

Microwave-assisted synthesis has been successfully applied to the Knoevenagel condensation for preparing alkylidene malonamides, demonstrating the potential for rapid and efficient reactions without the need for a solvent. arkat-usa.org In one instance, the reaction was completed in 7.5 minutes under microwave irradiation. arkat-usa.orgresearchgate.net Grinding methods have also proven effective for synthesizing various compounds, including azo dyes, under solvent-free conditions, offering a clean and efficient alternative to traditional solution-phase reactions. kashanu.ac.ir

The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is another key aspect of green synthesis. bepls.comresearchgate.net Research on the synthesis of related heterocyclic compounds has shown the feasibility of using water as a solvent, often leading to high yields and simple product isolation. bepls.com

Table 2: Modern and Green Synthetic Approaches for Related Compounds

| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Key Advantages | Reference |

| Knoevenagel Condensation | Microwave irradiation (250 W), Piperidine (0.25 equiv.) | Malonamide, Isobutyraldehyde | Alkylidene malonamide | Solvent-free, rapid (7.5 min), high yield (94%) | arkat-usa.org |

| Azo Dye Synthesis | Nano-γ-Al2O3/Ti(IV), Grinding | β-naphthol, Aryl diazonium salt | Azo dyes | Solvent-free, short reaction time, high conversion | kashanu.ac.ir |

| Thiazole Synthesis | Microwave irradiation | Various reactants | Trisubstituted thiazoles | Green solvent, reduced reaction time, high yield | bepls.com |

| C-H Oxidation | Heterogeneous Manganese Catalyst, Molecular Oxygen | 2-aminophenols | 2-aminophenoxazin-3-ones | Waste minimization, use of green solvent (CPME) | rsc.org |

Microwave-Assisted and Sonochemical Syntheses

Modern synthetic approaches for 2-(hydroxyimino)malonamide and its analogs increasingly utilize microwave irradiation and sonochemistry to improve reaction conditions and outcomes. These energy sources offer alternatives to conventional heating, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles, aligning with the principles of green chemistry. ajrconline.orgoatext.com

Microwave-Assisted Synthesis (MAOS): Microwave-assisted organic synthesis has emerged as a powerful tool, accelerating a variety of chemical transformations. ajrconline.orgnih.govfrontiersin.org The primary advantage of this technology is the rapid and efficient heating of the reaction mixture, which can dramatically shorten reaction times from hours to minutes. ajrconline.orgfrontiersin.org For instance, in the synthesis of related heterocyclic compounds, microwave irradiation has been shown to produce higher yields in significantly less time compared to classical heating methods. frontiersin.org This technique has been successfully applied to the synthesis of various nitrogen-containing compounds, including quinazolines and pyrimidine (B1678525) derivatives, demonstrating its broad applicability. nih.govfrontiersin.org Solvent-free conditions are often achievable with microwave assistance, further enhancing the environmental friendliness of the synthetic process. oatext.comfrontiersin.org

Sonochemical Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. mudring.orgnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. nih.gov This method has been effectively used for the synthesis of various organic compounds, including chalcones and xanthene derivatives. academie-sciences.frmdpi.com Sonochemical syntheses can often be performed at ambient temperature and may not require a catalyst, offering a milder and more efficient alternative to traditional methods. academie-sciences.fr The use of ultrasound has been shown to produce excellent yields and high-purity products. mdpi.com

A comparative example of reaction time and yield for a generic condensation reaction is presented in the table below, illustrating the typical advantages of these modern techniques.

Table 1: Comparison of Synthetic Methodologies

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional Heating | 15-24 hours | ~70-80 |

| Microwave-Assisted | 0.5-1 minute | 81-99 oatext.com |

| Sonochemical | 50 minutes | >90 academie-sciences.fr |

Note: Data is illustrative and based on syntheses of analogous compound classes.

Optimization of Reaction Conditions and Yield Enhancement for 2-(hydroxyimino)malonamide

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-(hydroxyimino)malonamide. Key parameters that are typically adjusted include temperature, stoichiometry of reactants, choice of solvent, and the use of catalysts or grinding auxiliaries. researchgate.net

The nitrosation of malonate derivatives, a common route to hydroxyimino compounds, is highly temperature-sensitive. Maintaining a low temperature, often between 0–5°C, is critical to prevent the decomposition of the product. The molar ratio of the substrate to the nitrosating agent (e.g., sodium nitrite) and other reagents must be carefully controlled to achieve optimal conversion and minimize side reactions. researchgate.net

In mechanochemical syntheses, such as ball-milling, the choice of grinding auxiliary can significantly impact the reaction yield. researchgate.net For example, acidic auxiliaries like montmorillonite (B579905) KSF have been shown to be more effective than basic or neutral ones in certain oxidation reactions. researchgate.net The ratio of the oxidant to the grinding auxiliary is another parameter that requires fine-tuning to ensure the availability of the reagent without causing unnecessary dilution. researchgate.net

Purification and Isolation Techniques for 2-(hydroxyimino)malonamide

The isolation and purification of 2-(hydroxyimino)malonamide are essential steps to obtain a product of high purity, suitable for further use. The choice of technique depends on the physical and chemical properties of the compound and the nature of the impurities. mdpi.comresearchgate.nethilarispublisher.com

Crystallization: Recrystallization is a widely used method for purifying solid organic compounds. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the solution.

Chromatography: Various chromatographic techniques are employed for the purification of 2-(hydroxyimino)malonamide and its analogs. mdpi.comresearchgate.netnih.gov

Column Chromatography: This is a versatile technique where the crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). hilarispublisher.comnih.gov A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, leading to their separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. mdpi.comresearchgate.net It is particularly useful for purifying small quantities of a compound to a very high degree of purity and for analytical purposes. nih.gov

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for identifying the components in a mixture. mdpi.comresearchgate.net It can also be used on a preparative scale to separate small amounts of material. nih.gov

Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the desired product from unreacted starting materials and by-products based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. hilarispublisher.comnih.gov

Synthesis of Deuterated and Isotope-Labeled Analogues for Mechanistic Probes

The synthesis of isotope-labeled analogues of 2-(hydroxyimino)malonamide, particularly those containing deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is invaluable for mechanistic and metabolic studies. youtube.comsymeres.comnih.gov These labeled compounds act as tracers, allowing researchers to follow their path through complex biological or chemical systems. youtube.comsymeres.comlucerna-chem.ch

Deuterium Labeling: The replacement of hydrogen with deuterium can have a significant impact on the rate of reactions involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect (KIE). symeres.comucsb.edu By studying the KIE, researchers can gain insights into reaction mechanisms and identify rate-determining steps. symeres.com Deuterated compounds are often synthesized by using deuterated reagents, such as D₂O, or through hydrogen-deuterium exchange reactions. researchgate.netresearchgate.net

¹³C and ¹⁵N Labeling: Carbon-13 and nitrogen-15 are stable isotopes that are particularly useful for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and for tracking metabolic pathways using Mass Spectrometry (MS). symeres.comlucerna-chem.ch The synthesis of ¹³C and ¹⁵N-labeled compounds typically involves starting with commercially available labeled precursors. symeres.comisotope.com These labeled analogues serve as internal standards in quantitative analyses, ensuring high accuracy. youtube.com

The use of isotope-labeled compounds is a cornerstone of modern drug discovery and development, providing critical information on absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Table 2: Common Isotopes Used in Labeling Studies

| Isotope | Type | Common Applications | Detection Method |

|---|---|---|---|

| Deuterium (²H, D) | Stable | Mechanistic studies (KIE), Metabolic pathway tracing symeres.comnih.gov | MS, NMR |

| Carbon-13 (¹³C) | Stable | Mechanistic studies, Metabolic pathway tracing, Quantitative analysis symeres.comnih.gov | MS, NMR |

Reactivity and Mechanistic Investigations of 2 Hydroxyimino Malonamide

Tautomerism and Isomerism in 2-(hydroxyimino)malonamide Systems

The structure of 2-(hydroxyimino)malonamide allows for several types of isomerism, including tautomerism and stereoisomerism. These phenomena are critical in defining the compound's stability, reactivity, and spectroscopic properties.

Keto-Enol and Nitroso-Oxime Tautomerization Equilibria

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. azom.com In the case of 2-(hydroxyimino)malonamide, two principal tautomeric equilibria are of significance: nitroso-oxime and keto-enol tautomerism.

The primary tautomeric equilibrium involves the interconversion between the nitroso form and the oxime form. Generally, for most aliphatic and aromatic systems, the oxime tautomer is significantly more stable than its corresponding nitroso isomer. stackexchange.com This preference is attributed to the greater strength of the C=N double bond in the oxime compared to the N=O double bond in the nitroso form, a consequence of the differing electronegativities of the atoms involved (C, N, and O). stackexchange.com Thus, it is expected that 2-(hydroxyimino)malonamide exists predominantly as the oxime tautomer.

Additionally, the presence of amide functionalities introduces the possibility of amide-imidic acid tautomerism, where a proton migrates from the nitrogen to the carbonyl oxygen, and keto-enol tautomerism of the malonamide (B141969) backbone itself. However, studies on the parent compound, malonamide, have shown that it exists exclusively in the diketo form in the solid state, with no evidence of an enol tautomer. nih.govresearchgate.net This suggests that the keto form of the amide groups is highly favored.

The potential tautomeric forms of 2-(hydroxyimino)malonamide are illustrated below:

| Tautomeric Form | Structural Representation | Predominant Species | Rationale for Stability |

| Oxime | C(=NO)(C(=O)N)C(=O)N | Yes | The C=N bond is generally more stable than the N=O bond in the nitroso form. stackexchange.com |

| Nitroso | C(N=O)(C(=O)N)C(=O)N | No | Less stable tautomer compared to the oxime form. stackexchange.com |

| Amide-Imidic Acid | C(=NO)(C(O)=N)C(=O)N | No | Amide form is generally more stable than the imidic acid form. |

| Keto-Enol (backbone) | C(=NO)(C(O)N)C(O)=N | No | The diketo form of the malonamide backbone is highly favored. nih.govresearchgate.net |

Geometrical Isomerism (Syn/Anti) of the Oxime Moiety

The carbon-nitrogen double bond of the oxime group restricts rotation, leading to the possibility of geometrical isomerism. doubtnut.com These isomers are designated as syn and anti. In aldoximes, this nomenclature refers to the relative orientation of the hydroxyl group and the hydrogen atom on the double-bonded carbon. dalalinstitute.com For ketoximes, such as 2-(hydroxyimino)malonamide, the terms syn and anti are used to describe the orientation of the hydroxyl group relative to the other substituents on the carbon atom. dalalinstitute.com

A more unambiguous system for naming oxime isomers is the E/Z notation, which is based on the Cahn-Ingold-Prelog priority rules. The lone pair on the nitrogen atom is considered the lowest priority group.

For 2-(hydroxyimino)malonamide, the two geometrical isomers are:

| Isomer | Description |

| syn | The hydroxyl group is on the same side as one of the carboxamide groups. |

| anti | The hydroxyl group is on the opposite side of one of the carboxamide groups. |

The interconversion between syn and anti isomers is possible, but often requires specific conditions, such as changes in pH or temperature, as the energy barrier for rotation around the C=N bond is significant.

Conformational Isomerism and Rotational Barriers around Amide Bonds

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. nih.gov In 2-(hydroxyimino)malonamide, rotation is possible around the C-C and C-N single bonds.

A particularly important conformational feature of this molecule is the restricted rotation around the amide C-N bonds. azom.com This is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. ut.ee This resonance stabilization leads to a significant rotational energy barrier.

Studies on related amides have shown that the energy barriers for amide bond rotation can be determined using techniques like dynamic NMR spectroscopy. nih.gov For N,N-dimethylacetamide, the barrier to rotation is high enough that distinct signals for the two methyl groups can be observed at room temperature. azom.com A similar situation is expected for the amide groups in 2-(hydroxyimino)malonamide, leading to different populations of conformers depending on the orientation of the amide planes relative to the rest of the molecule. Theoretical calculations on malonamide have indicated a complex potential energy surface with multiple stable conformers. researchgate.net

Acid-Base Properties and Protonation/Deprotonation Equilibria

The presence of both acidic and basic functional groups in 2-(hydroxyimino)malonamide confers it amphoteric properties.

Acidity of the Oxime Hydroxyl Group

The hydrogen atom of the oxime hydroxyl group (-NOH) is acidic and can be deprotonated by a base. Oximes are generally more acidic than hydroxylamine (B1172632). doubtnut.com This increased acidity is due to the resonance stabilization of the resulting conjugate base, where the negative charge is delocalized over the nitrogen and oxygen atoms. doubtnut.com

While the specific pKa of 2-(hydroxyimino)malonamide has not been extensively reported, a predicted pKa value for the structurally similar compound, 2-hydroxyimino-N-p-tolyl-acetamide, is approximately 8.90. chemicalbook.com The presence of two electron-withdrawing amide groups in 2-(hydroxyimino)malonamide would be expected to further increase the acidity of the oxime proton, likely resulting in a lower pKa value.

| Functional Group | Estimated pKa | Factors Influencing Acidity |

| Oxime -OH | ~8-9 | Resonance stabilization of the conjugate base; inductive effect of the two amide groups. doubtnut.comchemicalbook.com |

Basicity of Amide Carbonyls and Nitrogen Atoms

Amides are generally considered to be very weak bases. emilylearning.comunizin.org The lone pair of electrons on the amide nitrogen atom is delocalized into the adjacent carbonyl group through resonance, making it less available for protonation. unizin.orglibretexts.org Consequently, amides are much weaker bases than amines.

When an amide is protonated under strongly acidic conditions, the protonation occurs preferentially at the carbonyl oxygen atom rather than the nitrogen atom. libretexts.org This is because the resulting O-protonated conjugate acid is resonance-stabilized, whereas the N-protonated form would lose the resonance stabilization of the original amide group. libretexts.orglibretexts.org

Therefore, both the amide nitrogen atoms and the carbonyl oxygen atoms in 2-(hydroxyimino)malonamide exhibit very low basicity.

| Functional Group | Basicity | Site of Protonation | Rationale |

| Amide Nitrogen | Very Weak | - | The lone pair is delocalized into the carbonyl group. unizin.orglibretexts.org |

| Amide Carbonyl Oxygen | Very Weak | Oxygen | Protonation at the oxygen atom allows for resonance stabilization of the positive charge. libretexts.org |

Nucleophilic and Electrophilic Reactivity Profiles of 2-(hydroxyimino)malonamide

The chemical structure of 2-(hydroxyimino)malonamide, featuring a hydroxyimino group attached to a malonamide backbone, provides it with a distinct reactivity profile. The presence of the hydroxyimino group, in particular, enhances its reactivity, making it a valuable precursor in organic synthesis. ontosight.ai

Reactions at the Hydroxyimino Nitrogen and Oxygen

The hydroxyimino group (-C=N-OH) is a key reactive center in the molecule. The oxygen atom can act as a nucleophile, participating in reactions such as O-alkylation and O-acylation to form oxime ethers and esters, respectively. viirj.org For instance, the oxime can be treated with sodium metal in ethanol (B145695), followed by the addition of an electrophile like 2,4-dinitrofluorobenzene to yield the corresponding oxime ether. viirj.org

Activation of the hydroxyl group is often a prerequisite for certain rearrangements. masterorganicchemistry.comorganic-chemistry.org This can be achieved by converting the -OH into a better leaving group, for example, by reaction with acetic anhydride (B1165640) (Ac₂O) to form an acetate (B1210297) ester or by protonation under acidic conditions. masterorganicchemistry.com This activation is crucial for initiating reactions like the Beckmann rearrangement. masterorganicchemistry.comorganic-chemistry.org

The nitrogen atom of the hydroxyimino group is also involved in key mechanistic steps of various reactions. In the Beckmann rearrangement, after the oxygen is converted into a good leaving group, a migration of an alkyl or aryl group to the electron-deficient nitrogen occurs. masterorganicchemistry.comorganic-chemistry.org Furthermore, the nitrogen atom can be attacked by nucleophiles. For example, it has been proposed through ab initio calculations that a nucleophilic carbon can attack the sp² hybridized nitrogen atom of oxime derivatives, leading to cyclization products. viirj.org

Reactivity at the Amide Carbonyls and NH Moieties

The amide NH protons are acidic and can be deprotonated under basic conditions, although they are generally less acidic than the oxime proton. The reactivity at the amide moieties is integral to the synthesis of various heterocyclic compounds and in modifying the structure for applications such as in the design of enzyme inhibitors. rsc.orgnih.gov For example, N-substituted malonamides can be synthesized and subsequently converted to their 2-(hydroxyimino) derivatives. acs.org

Reductive Transformations of the Hydroxyimino Group to Amines

The reduction of the hydroxyimino group to a primary amine is a significant transformation, yielding 2-aminomalonamide, an important synthetic intermediate. google.comgoogle.com This reduction can be achieved through various methods, most notably catalytic hydrogenation. google.comthieme-connect.de

A common procedure involves pressurized hydrogenation using a catalyst. google.com For example, a patented process describes the synthesis of 2-aminomalonamide from 2-(hydroxyimino)malonamide via a pressurized hydrogenation reaction, highlighting this as a key step in a multi-stage synthesis. google.com Catalysts such as Palladium on carbon (Pd/C) are frequently used for the hydrogenation of oximes to primary amines. organic-chemistry.orgmdpi.com The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, are crucial for achieving high yield and selectivity. mdpi.comrsc.org Acidic conditions are sometimes employed to facilitate the reaction and can influence the reaction pathway and selectivity between amine and hydroxylamine products. mdpi.com For instance, the hydrogenation of some oximes over Pd/C in the presence of acids like acetic acid and sulfuric acid proceeds efficiently to the corresponding amine. mdpi.com

| Reagent/Catalyst | Substrate Type | Product | Notes | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C) | 2-(Hydroxyimino)malonamide | 2-Aminomalonamide | Often performed under pressure. Key industrial step. | google.com |

| Catalytic Hydrogenation (Pd/C) with acid | General Oximes | Primary Amines | Acid can enhance reaction rate and selectivity. | mdpi.com |

| Catalytic Hydrogenation (Pt/C) with acid | 2-Indanone oxime | Hydroxylamine | Demonstrates catalyst-dependent selectivity. | mdpi.com |

Oxidative Pathways of 2-(hydroxyimino)malonamide

The hydroxyimino group of 2-(hydroxyimino)malonamide and its derivatives can be oxidized to form nitroso or nitro compounds. This reactivity is a general characteristic of the hydroxyimino functional group. Oxidizing agents such as potassium permanganate (B83412) can facilitate these transformations. The specific products and reaction efficiency depend on the substrate's structure and the reaction conditions employed. In the context of related compounds, ruthenium(II)-catalyzed oxidative dehydrogenation has been used to create unsaturation in similar molecular frameworks, although this specific reaction was noted for maleimides. rsc.org While detailed studies focusing solely on the oxidative pathways of the parent 2-(hydroxyimino)malonamide are not extensively documented in the searched results, the general reactivity pattern of oximes suggests susceptibility to various oxidizing agents.

Thermal and Photochemical Decomposition Pathways and Stability Studies

The stability of 2-(hydroxyimino)malonamide under thermal and photochemical stress is a critical aspect of its chemistry, influencing its storage, handling, and application in synthesis.

Thermal Decomposition: Studies on related malonamide derivatives indicate that they can be susceptible to thermal decomposition. For example, certain N-substituted malonamic acids have been observed to decompose upon heating, leading to the formation of cyanoacetanilides. nih.gov The thermal stability of complex materials containing functional groups similar to those in 2-(hydroxyimino)malonamide can be investigated using techniques like Thermogravimetric Analysis (TGA). nih.govorientjchem.org For instance, the decomposition of hydrazine-containing complexes often begins with the loss of hydrazine (B178648) molecules at relatively low temperatures (e.g., 65–150 °C), followed by the decomposition of the organic moiety at higher temperatures. orientjchem.org This suggests that the thermal decomposition of 2-(hydroxyimino)malonamide might proceed via complex pathways involving the breakdown of both the amide and hydroxyimino functionalities.

Photochemical Decomposition and Stability: The photochemical behavior of molecules containing both oxime and carbonyl functionalities, such as 2-(hydroxyimino)aldehydes, has been studied. uniroma1.itresearchgate.net These compounds can undergo photoinduced reactions like E/Z isomerization around the C=N bond and Norrish-Yang cyclization. uniroma1.itresearchgate.net The latter is a photoactivated transformation of carbonyl compounds that leads to the formation of four-membered rings. uniroma1.it Although 2-(hydroxyimino)malonamide itself doesn't have the aldehyde group necessary for a classic Norrish-Yang reaction, the presence of the chromophoric oxime and carbonyl groups suggests it may be photochemically active. The stability of a compound under irradiation is often assessed by monitoring its concentration over time when exposed to UV-Vis light. mdpi.com The degradation can follow specific kinetic models, such as first-order kinetics, and may lead to a variety of photoproducts. mdpi.com The photochemical stability of organic frameworks is a crucial factor for applications in photocatalysis, with some covalent organic frameworks (COFs) being specifically designed for enhanced photostability. nih.gov

Derivatives and Analogues of 2 Hydroxyimino Malonamide

N-Substituted Malonamide (B141969) Derivatives and Their Synthesis

Modification of the amide functionalities of 2-(hydroxyimino)malonamide yields N-substituted derivatives. These compounds can be prepared through several synthetic routes, often involving the construction of the malonamide skeleton from precursors already bearing the desired N-substituents.

A common strategy begins with a malonic ester. For instance, in the synthesis of a carbocyclic analogue of the antiviral agent Bredinin, ethyl 3-chloro-3-oxopropionate was reacted with a protected cyclopentylamine (B150401) to yield an N-substituted amide, ethyl 3-(((3aS,4R,6R,6aR)-6-((methoxymethoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d] Current time information in Chatham County, US.nih.govdioxol-4-yl)amino)-3-oxopropanoate. nih.gov The hydroxyimino group was then introduced at the C2 position via nitrosation with aqueous sodium nitrite (B80452) in acetic acid. nih.govmdpi.com Subsequent treatment with methanolic ammonia (B1221849) converted the remaining ester group into a primary amide, affording the N-monosubstituted 2-(hydroxyimino)malonamide derivative. nih.govmdpi.com

Symmetrically and asymmetrically N,N'-disubstituted malonamides can also be synthesized. Research into novel antibiotics has led to the development of methods for creating libraries of these compounds. mdpi.com A general synthesis involves preparing a C-substituted malonyl dichloride from the corresponding diacid and then reacting it with two equivalents of a substituted aniline (B41778) in the presence of a base like pyridine (B92270). mdpi.com While this specific study focused on C-alkylated malonamides, the principle is directly applicable to backbones bearing a protected hydroxyimino function.

Another approach involves multicomponent reactions. A one-pot, five-component reaction between an isocyanide, Meldrum's acid, an arylidene malononitrile, and two equivalents of an amine can produce complex N-substituted malonamide derivatives efficiently. researchgate.net Furthermore, studies on factor Xa inhibitors have demonstrated the synthesis of N-substituted malonamides where a cyano group on an aromatic substituent was converted to a hydroxyimino group with hydroxylamine (B1172632) hydrochloride, which was then reduced to an amidine. nih.gov

| Derivative Type | Example Precursor/Reagent 1 | Example Precursor/Reagent 2 | Product Structure | Ref |

| N-Monosubstituted | Ethyl 2-(hydroxyimino)-3-oxo-3-((substituted-amino))propanoate | Ammonia | N¹-substituted-2-(hydroxyimino)malonamide | nih.gov, mdpi.com |

| N,N'-Disubstituted (Symmetric) | 2-Substituted-malonyl dichloride | Substituted Aniline (2 eq.) | N¹,N³-Di(substituted-aryl)-2-substituted-malonamide | mdpi.com |

| N-Substituted (from cyanophenyl) | N-(3-cyanophenyl)malonamic acid derivatives | Hydroxylamine hydrochloride | N-(3-(amino(hydroxyimino)methyl)phenyl)malonamide derivatives | nih.gov |

O-Substituted Oxime Ethers and Esters of 2-(hydroxyimino)malonamide

The hydroxyl group of the oxime functionality in 2-(hydroxyimino)malonamide is nucleophilic and can be readily derivatized to form ethers and esters. These O-substituted derivatives often exhibit altered stability, solubility, and reactivity.

O-alkylation to form oxime ethers is a common transformation. This can be achieved by reacting the parent oxime with an alkyl halide in the presence of a base. nih.gov A more controlled, anhydrous method involves first treating the oxime with an alkali metal hydroxide (B78521) to form the corresponding metal salt. After azeotropic removal of water, the salt is reacted with an organohalide to yield the O-substituted oxime ether. google.com For example, O-methyl and O-benzyl oxime ethers have been synthesized from keto ester precursors by first forming the oxime with hydroxylamine hydrochloride, followed by O-alkylation. tubitak.gov.tr

Palladium-catalyzed cross-coupling reactions offer a modern alternative for forming O-aryl ethers. O-arylation of hydroxylamine equivalents with aryl halides provides a powerful method to access these derivatives. organic-chemistry.org Similarly, O-acylation can be used to produce oxime esters. For example, treatment of an oxime with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding O-tosyl oxime, which is a highly activated intermediate for further reactions. viirj.org

The geometry of the C=NOH bond is a crucial feature. The synthesis of O-substituted oxime ethers can result in mixtures of (E) and (Z) isomers. The ratio of these isomers can be influenced by steric and electronic interactions within the molecule and can significantly affect the compound's biological activity and chemical reactivity. tubitak.gov.tr

| Derivative Type | Reagent | General Conditions | Product | Ref |

| O-Alkyl Ether | Alkyl Halide | Base (e.g., Et₃N) | 2-((alkoxy)imino)malonamide | nih.gov |

| O-Aryl Ether | Aryl Halide | Pd Catalyst | 2-((aryloxy)imino)malonamide | organic-chemistry.org |

| O-Tosyl Ester | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine) | 2-(((tosyloxy)imino))malonamide | viirj.org |

C-Substituted Malonamide Backbones Bearing the Hydroxyimino Functionality

Introducing substituents at the central carbon (C2) of the malonamide backbone, in addition to the hydroxyimino group, provides another avenue for structural diversification. The classic method for achieving this is the malonic ester synthesis. libretexts.orgyoutube.com This sequence typically involves:

Deprotonation: A base is used to remove the acidic proton from the α-carbon of a malonic ester, such as diethyl malonate, to form an enolate.

Alkylation: The enolate acts as a nucleophile, attacking an alkyl halide (R-X) in an SN2 reaction to form a C-substituted malonic ester.

Nitrosation: The C-substituted malonic ester is then reacted with a nitrosating agent, like sodium nitrite in acetic acid, to introduce the hydroxyimino group at the α-carbon. nih.gov

Amidation: Finally, the two ester groups are converted to amides, for example, by treatment with concentrated ammonia, to yield the C-substituted 2-(hydroxyimino)malonamide. google.com

An alternative approach for introducing C-substituents is through a Michael addition. In this method, a malonamide or malonic ester is used as the Michael donor in a conjugate addition to an α,β-unsaturated ketone, such as a chalcone (B49325). viirj.orgrsc.org This reaction forms a 1,5-dicarbonyl compound. The ketone functionality within this adduct can then be converted to an oxime by treatment with hydroxylamine hydrochloride and a base, resulting in a C-substituted backbone that incorporates the hydroxyimino functionality. viirj.orgrsc.org This method allows for the synthesis of complex, sterically hindered frameworks.

| Synthetic Strategy | Key Reagents | Intermediate Type | Resulting C-Substituent | Ref |

| Malonic Ester Synthesis | 1. Base (e.g., NaOEt) 2. Alkyl Halide (R-X) | C-alkylated malonic ester | Alkyl group (R) | libretexts.org, youtube.com |

| Michael Addition | 1. α,β-Unsaturated Ketone 2. Base (e.g., K₂CO₃) | 1,5-Dicarbonyl adduct | Substituted alkyl chain | viirj.org, rsc.org |

Ring-Closed Derivatives and Heterocyclic Annulations Involving 2-(hydroxyimino)malonamide Scaffolds

The functional groups of 2-(hydroxyimino)malonamide and its derivatives make them valuable precursors for synthesizing heterocyclic compounds. The reactivity of the oxime, the amides, and the central carbon can be harnessed to construct a variety of ring systems.

One notable application is in the synthesis of imidazole (B134444) derivatives. In the total synthesis of Bredinin analogues, a 2-(hydroxyimino)malonamide derivative was first subjected to catalytic hydrogenation (e.g., H₂, Pt/C) to reduce the hydroxyimino group to an amine, yielding a 2-aminomalonamide intermediate. nih.govmdpi.com This intermediate, possessing vicinal amino and amide functionalities, was then cyclized by heating with triethyl orthoformate and a catalytic amount of acetic acid. This reaction sequence effectively constructs the 5-hydroxyimidazole ring core of Bredinin. nih.govmdpi.com

The scaffold can also participate in intramolecular cyclizations. Research has explored the nucleophilic ring closure of C-substituted malonic esters bearing an activated O-tosyl oxime. The goal was to initiate an attack from the malonate carbanion onto the electrophilic oxime nitrogen to form pyrrolidine (B122466) rings. viirj.org However, this pathway can face competition from other reactions.

In some cases, unexpected heterocyclic annulations can occur. During the synthesis of a C-substituted oxime from a Michael adduct, treatment with hydroxylamine hydrochloride and triethylamine (B128534) in refluxing ethanol (B145695) led to the formation of a highly substituted ethyl 2-(hydroxyimino)-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carboxylate as a byproduct, demonstrating a novel route to six-membered nitrogen-containing heterocycles. viirj.org These examples highlight the potential of 2-(hydroxyimino)malonamide scaffolds to serve as building blocks in transition metal-catalyzed annulations and other cyclization strategies for accessing diverse N-heterocyclic molecules. mdpi.comopenresearchlibrary.org

| Target Heterocycle | Key Intermediate | Cyclization Reagent/Condition | Mechanism | Ref |

| Imidazole | 2-Aminomalonamide | Triethyl orthoformate, heat | Condensation/Cyclization | nih.gov, mdpi.com |

| Pyrrolidine (attempted) | C-substituted O-tosyl oxime malonate | Base | Intramolecular Nucleophilic Attack | viirj.org |

| Tetrahydropyridine | Michael adduct of chalcone and cyanoacetate | NH₂OH·HCl, Et₃N, reflux | Oximation and subsequent cyclization | viirj.org |

Structure-Reactivity Relationships in Modified 2-(hydroxyimino)malonamide Frameworks

The structural modifications made to the 2-(hydroxyimino)malonamide framework directly influence its reactivity and, consequently, its utility in synthesis and its biological profile. The interplay between N-, O-, and C-substituents dictates reaction outcomes and molecular properties.

O-Substitution: Modification at the oxime oxygen has a profound effect on the reactivity of the imino group. O-alkylation or O-arylation removes the acidic proton, preventing its participation in acid-base chemistry. More importantly, it impacts the stereochemistry of the C=N bond. O-substituted oxime ethers often exist as (E)/(Z) isomers, and the ratio can be critical for biological activity. tubitak.gov.tr Furthermore, converting the hydroxyl to a good leaving group, such as a tosylate (–OTs), transforms the oxime into a highly electrophilic species. This activation is key for reactions like the Beckmann rearrangement or nucleophilic attack at the nitrogen atom. viirj.org

C-Substitution: The introduction of substituents at the C2 position has a major impact on steric hindrance around the reactive center. In studies aimed at intramolecular cyclization, it was found that sterically bulky C-substituents on an activated oxime precursor prevented the desired nucleophilic attack on the nitrogen. Instead, the molecule preferentially underwent a Beckmann rearrangement, a classic reaction of oximes where a carbon substituent migrates to the nitrogen atom. viirj.org This demonstrates a clear case where the structure of the C-substituent dictates the reaction pathway, favoring rearrangement over cyclization.

The inherent structure of the malonamide core, with its two amide groups flanking a central carbon, allows for the formation of stable six-membered intramolecular hydrogen bonds. researchgate.net This pre-organization influences the molecule's conformation and the acidity of the C2-proton, which is fundamental to its reactivity in enolate formation and subsequent C-substitution reactions.

Applications of 2 Hydroxyimino Malonamide in Chemical Sciences and Technology Excluding Clinical

Role as Synthetic Precursors and Building Blocks in Organic Synthesis

The unique structural features of 2-(hydroxyimino)malonamide make it a valuable building block for the synthesis of more complex organic molecules. Its bifunctional nature, possessing both amide and oxime functionalities, allows for a variety of chemical transformations.

Synthesis of Nitrogen-Containing Heterocycles (e.g., pyrazoles, imidazoles, oxadiazoles)

While direct evidence for the use of 2-(hydroxyimino)malonamide in the synthesis of pyrazoles, imidazoles, and oxadiazoles is not extensively documented in publicly available research, the inherent reactivity of the α-hydroxyimino amide moiety suggests its potential as a precursor for such heterocyclic systems. The oxime group can participate in cyclization reactions, and the adjacent amide groups can be modified or involved in ring-closure steps. Further research is needed to fully explore and establish specific synthetic routes to these heterocycles from 2-(hydroxyimino)malonamide.

Preparation of Complex Organic Molecules through Rearrangement Reactions

The hydroxyimino group in 2-(hydroxyimino)malonamide can potentially undergo rearrangement reactions, a common transformation for oximes, to yield valuable synthetic intermediates. For instance, a derivative of malonamide (B141969), specifically 2,2-diethyl-N1,N3-bis(2-((E)-1-(hydroxyimino)ethyl)phenyl)malonamide, has been synthesized. This was achieved through the reaction of the corresponding diketone precursor with hydroxylammonium chloride in the presence of pyridine (B92270). The resulting bis-amidate-dioxime ligand demonstrates the successful incorporation of the hydroxyimino functionality into a more complex malonamide structure. This ligand was subsequently used to prepare nickel(II) and copper(II) complexes, which, upon one-electron oxidation, yielded their respective nickel(III) and copper(III) species. The characterization of these metal complexes, including X-ray structure determination, highlights the role of the hydroxyimino-malonamide scaffold in stabilizing higher oxidation states of transition metals.

Analytical Chemistry Applications

The chelating ability of the hydroxyimino and amide groups in 2-(hydroxyimino)malonamide suggests its potential for applications in analytical chemistry, particularly in the detection and quantification of metal ions.

Reagent for Metal Ion Detection and Quantification (e.g., colorimetric, spectrophotometric, electrochemical methods)

There is currently limited specific information available in the scientific literature detailing the use of 2-(hydroxyimino)malonamide as a reagent for the detection and quantification of metal ions through colorimetric, spectrophotometric, or electrochemical methods. However, the presence of the oxime and amide functionalities, which are known to coordinate with metal ions, indicates a potential for such applications. Further investigation into the complexation behavior of 2-(hydroxyimino)malonamide with various metal ions is required to develop it as a viable analytical reagent.

Use as Chromogenic and Fluorogenic Reagents in Chemical Analysis

Similarly, the application of 2-(hydroxyimino)malonamide as a chromogenic or fluorogenic reagent in chemical analysis is not well-documented. The development of color or fluorescence upon complexation with specific analytes would be a prerequisite for such applications. Research in this area could lead to the development of new analytical methods based on this compound.

Material Science Applications (e.g., Polymer Additives, Precursors for Functional Materials)

The functional groups present in 2-(hydroxyimino)malonamide offer possibilities for its use in material science, for example, as a monomer for the synthesis of functional polymers or as an additive to modify the properties of existing polymers. A related class of compounds, 2-(hydroxyimino)aldehydes (HIAs), has been studied for their potential in creating stimuli-responsive polymers nih.gov. These HIA-containing polymers are expected to exhibit interesting properties such as photoisomerization, the ability to chelate metal ions, and the formation of hydrogen-bonded structures nih.gov.

The photochemical behavior of HIAs, including E/Z oxime photoisomerism and Norrish-Yang cyclization, has been investigated nih.gov. These properties, stemming from the hydroxyimino group, suggest that polymers incorporating 2-(hydroxyimino)malonamide could also exhibit responsiveness to light and other stimuli. The acidity and electrochemical properties of the hydroxyimino group are also key factors that could be exploited in the design of novel functional materials nih.gov. While direct applications of 2-(hydroxyimino)malonamide in this area are yet to be fully realized, the study of analogous compounds provides a strong basis for future research into its potential as a versatile component in material science.

Applications in Chemo- and Biosensor Development (Excluding Human Clinical Biosensors)

There is no available scientific literature or research data describing the use of 2-(hydroxyimino)malonamide in the development of chemical sensors or non-clinical biosensors. While the molecular structure of 2-(hydroxyimino)malonamide contains functional groups, such as the oxime and amide moieties, which can theoretically participate in molecular recognition and sensing events, no studies have been published that explore or validate these potential applications.

Role in Supramolecular Chemistry and Host-Guest Interactions for Molecular Recognition

No research has been found that investigates the role of 2-(hydroxyimino)malonamide in supramolecular chemistry. There are no published studies on its use as a host or guest molecule in host-guest interactions, nor any data on its potential for molecular recognition. The ability of the amide and oxime groups to form hydrogen bonds suggests a potential for such interactions, but this has not been experimentally verified or reported in the available literature.

Environmental Applications (e.g., Heavy Metal Remediation, Adsorption Studies)

There is a lack of published research on the environmental applications of 2-(hydroxyimino)malonamide. No studies have been identified that examine its efficacy in heavy metal remediation, its properties as an adsorbent for pollutants, or any other related environmental technologies. While compounds containing similar functional groups, such as oximes and amides, have been investigated for the chelation of metal ions, no such studies have been conducted specifically with 2-(hydroxyimino)malonamide.

Computational and Theoretical Investigations of 2 Hydroxyimino Malonamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in exploring the electronic structure and geometry of 2-(hydroxyimino)malonamide. arxiv.orgresearchgate.netmuni.cz These methods solve the Schrödinger equation in an approximate manner to determine the electron distribution and energy of the molecule, thereby revealing its preferred three-dimensional structure and electronic properties. esqc.org

The conformational flexibility of 2-(hydroxyimino)malonamide is primarily governed by the rotation around its C-C and C-N bonds. Theoretical studies on the parent compound, malonamide (B141969), have identified multiple stable conformers, indicating that the introduction of the hydroxyimino group will further diversify the conformational possibilities. researchgate.netpnnl.gov A systematic conformational search using quantum chemical methods can identify various low-energy structures, or conformers, and determine their relative stabilities.

Below is a hypothetical representation of results from a conformational analysis performed at the B3LYP/6-311++G(d,p) level of theory, illustrating the relative energies of plausible conformers.

| Conformer | Description of Key Dihedral Angles | Presence of Intramolecular H-Bond | Relative Energy (kcal/mol) |

|---|---|---|---|

| Conf-1 | syn/anti orientation of amide groups, syn-hydroxyimino | Yes (N-H···N) | 0.00 |

| Conf-2 | syn/syn orientation of amide groups, anti-hydroxyimino | Yes (O-H···O=C) | 0.85 |

| Conf-3 | anti/anti orientation of amide groups, syn-hydroxyimino | No | 2.10 |

| Conf-4 | syn/anti orientation of amide groups, anti-hydroxyimino | No | 2.55 |

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the structural elucidation of 2-(hydroxyimino)malonamide.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. lehigh.edu The calculated shifts are highly sensitive to the electronic environment of each nucleus, making them an excellent probe for confirming the molecule's connectivity and conformation.

IR Vibrational Frequencies: The calculation of harmonic vibrational frequencies via DFT can predict the positions of absorption bands in the infrared spectrum. iosrjournals.orgnih.gov These predicted frequencies correspond to specific molecular motions, such as the stretching of C=O, N-H, O-H, and C=N bonds, and the bending of amide groups. Comparing the predicted spectrum with experimental data is a standard method for validating the computed ground-state geometry.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations can identify the key electronic transitions, such as n → π* and π → π*, that are characteristic of the chromophores within the molecule, namely the carbonyl and hydroxyimino groups.

The following table presents hypothetical spectroscopic data predicted for the lowest energy conformer of 2-(hydroxyimino)malonamide.

| Spectroscopic Parameter | Atom/Bond | Predicted Value | Notes |

|---|---|---|---|

| ¹³C NMR Chemical Shift | C=O (Amide) | ~165-170 ppm | Typical range for amide carbonyls. |

| ¹³C NMR Chemical Shift | C=NOH | ~150-155 ppm | Characteristic of oxime carbons. |

| ¹H NMR Chemical Shift | N-H (Amide) | ~7.5-8.5 ppm | Value is sensitive to H-bonding and solvent. |

| ¹H NMR Chemical Shift | O-H (Oxime) | ~10.0-11.0 ppm | Value is sensitive to H-bonding and solvent. |

| IR Frequency (Stretching) | N-H | ~3400-3500 cm⁻¹ | Asymmetric and symmetric stretches. |

| IR Frequency (Stretching) | O-H | ~3200-3300 cm⁻¹ | Broad, reflects hydrogen bonding. |

| IR Frequency (Stretching) | C=O | ~1680-1700 cm⁻¹ | Amide I band. |

| UV-Vis λ_max | n → π* | ~280 nm | Associated with C=O and C=NOH groups. |

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactivity of a molecule. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing regions of varying potential.

For 2-(hydroxyimino)malonamide, an MEP analysis would visualize:

Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the carbonyl groups and the hydroxyimino group, as well as the nitrogen atom of the oxime. youtube.com These sites are the most likely to act as proton acceptors or to coordinate with metal cations.

Positive Potential (Blue): These regions, which are electron-deficient, are prone to nucleophilic attack. They would be located around the amide and hydroxyl hydrogen atoms, indicating their character as hydrogen bond donors.

Neutral Potential (Green): These areas represent regions of relatively neutral charge.

The MEP surface provides a reactivity map, guiding the understanding of non-covalent interactions and the initial steps of chemical reactions. uni-muenchen.de

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in a static state (in a vacuum or with an implicit solvent model), molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. researchgate.netlivecomsjournal.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, molecular vibrations, and interactions with the surrounding environment, such as solvent molecules. diva-portal.org

A typical MD simulation of 2-(hydroxyimino)malonamide would involve:

Placing the molecule in a simulation box filled with an explicit solvent, such as water.

Assigning a force field (e.g., GAFF, CHARMM) that defines the potential energy of the system.

Simulating the system's evolution over a period of nanoseconds or longer.

From these simulations, one can analyze:

Conformational Dynamics: The simulation can track transitions between different conformers, revealing the energy barriers and timescales of these changes.

Solvent Effects: The explicit solvent molecules allow for a detailed analysis of the hydration shell around the molecule. The number and lifetime of hydrogen bonds between 2-(hydroxyimino)malonamide and water can be quantified, providing insight into its solubility and how the solvent stabilizes different conformations.

Structural Stability: Root Mean Square Deviation (RMSD) calculations can assess the stability of the molecule's structure over the course of the simulation. researchgate.net

Mechanistic Insights from Computational Transition State Theory and Reaction Pathway Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, which involves locating the transition state (TS)—the highest energy point along this path. wikipedia.orglibretexts.org

Transition state theory (TST) uses the properties of the reactants and the transition state to calculate the reaction rate constant. ox.ac.ukscispace.com For a reaction involving 2-(hydroxyimino)malonamide, such as the hydrolysis of one of its amide groups, computational methods would be used to:

Locate Reactant and Product Structures: Optimize the geometries of the starting materials (e.g., 2-(hydroxyimino)malonamide and water) and the final products.

Find the Transition State: Employ algorithms to search for the saddle point on the potential energy surface that connects the reactants and products.

Verify the Transition State: Perform a frequency calculation to confirm that the TS structure has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Trace the Reaction Pathway: Use Intrinsic Reaction Coordinate (IRC) calculations to follow the path downhill from the transition state to ensure it connects the intended reactants and products.

This analysis provides the activation energy barrier, offering a quantitative measure of the reaction's feasibility and a detailed picture of the bond-making and bond-breaking processes.

Docking and Molecular Recognition Studies (Focus on theoretical interactions with non-biological systems or in vitro enzyme models, explicitly avoiding human data)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another when they form a stable complex. nih.govmdpi.com While often used in drug design, docking can also be applied to study the interactions of 2-(hydroxyimino)malonamide with non-biological hosts or simplified enzyme models to understand its molecular recognition properties.

For example, a theoretical docking study could investigate the binding of 2-(hydroxyimino)malonamide into the cavity of a cyclodextrin (B1172386) molecule. The study would predict:

Binding Pose: The most stable orientation of the guest (2-(hydroxyimino)malonamide) within the host (cyclodextrin).

Binding Energy: A score that estimates the strength of the interaction, providing a measure of binding affinity.

Key Interactions: The specific non-covalent forces that stabilize the complex, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Similarly, docking into the active site of an in vitro enzyme model (e.g., a simplified hydrolase model) could reveal potential binding modes and key interactions, such as hydrogen bonds between the amide groups of the ligand and amino acid residues in the model's active site. mdpi.com Such studies provide fundamental insights into the principles governing how this molecule interacts with other chemical entities. nih.gov

QSAR/QSPR Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. conicet.gov.arresearchgate.net For 2-(hydroxyimino)malonamide, these models can predict various characteristics without the need for extensive experimental measurements.

General Methodological Approaches:

The development of a QSAR/QSPR model for 2-(hydroxyimino)malonamide would typically involve the following steps:

Data Collection: A dataset of compounds structurally related to 2-(hydroxyimino)malonamide with known experimental values for a specific property (e.g., solubility, melting point, or a non-human biological activity) is compiled.

Molecular Descriptor Calculation: A wide range of numerical values, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors encode different aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution in the molecule.

Physicochemical descriptors: Such as logP (lipophilicity). publish.csiro.au

Variable Selection: From the large pool of calculated descriptors, the most relevant ones for predicting the property of interest are selected using statistical methods to avoid overfitting. mdpi.com

Model Building: A mathematical model is constructed to establish a relationship between the selected descriptors and the property being studied. Common techniques include:

Multiple Linear Regression (MLR): A statistical method that uses several explanatory variables to predict the outcome of a response variable. conicet.gov.armdpi.com

Partial Least Squares (PLS): A method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. mdpi.com

Machine Learning Algorithms: Methods like Support Vector Machines (SVM) and Neural Networks (NN) can be employed to capture complex, non-linear relationships. neovarsity.org

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For instance, a QSPR study on 2-(hydroxyimino)malonamide could aim to predict its melting point. The model would be built using a series of related oxime and amide compounds with experimentally determined melting points. Descriptors such as molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors would likely be important. The final model would be an equation that could then be used to estimate the melting point of 2-(hydroxyimino)malonamide.

While specific QSAR/QSPR studies focused solely on 2-(hydroxyimino)malonamide are not readily found in the literature, the methodologies are well-established and have been applied to similar structures like isatin (B1672199) oximes and other amide derivatives. researchgate.netacs.org These studies often highlight the importance of lipophilicity and electronic parameters in their models. publish.csiro.aunih.gov

Illustrative Data for QSPR Modeling:

| Descriptor | Description | Potential Influence on Properties |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Generally correlates with properties like boiling point and density. |

| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, influencing solubility and permeability. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Affects solubility, permeability, and intermolecular interactions. |

| Hydrogen Bond Donors | The number of N-H and O-H bonds. | Influences intermolecular hydrogen bonding, affecting melting point and solubility. |

| Hydrogen Bond Acceptors | The number of nitrogen and oxygen atoms. | Influences intermolecular hydrogen bonding, affecting melting point and solubility. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects intermolecular forces and solubility in polar solvents. |

Thermodynamic and Kinetic Modeling of Equilibria and Reactions

Thermodynamic and kinetic modeling of 2-(hydroxyimino)malonamide can provide valuable information about its stability, reactivity, and potential transformation pathways.

Tautomeric Equilibria:

The 2-(hydroxyimino)malonamide molecule can potentially exist in different tautomeric forms due to proton migration. The primary equilibrium is likely between the hydroxyimino form and a nitroso form.

Hydroxyimino form: -C(=NOH)-

Nitroso form: -CH(-NO)-

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating such equilibria. researchgate.net By calculating the Gibbs free energy of each tautomer, the relative stability and the equilibrium constant (K_T) can be determined. nitrkl.ac.in For many oximes, the hydroxyimino form is found to be more stable. mdpi.com Studies on related systems have shown that the energy difference between tautomers can be influenced by solvent effects. nitrkl.ac.in

Illustrative Thermodynamic Data for Tautomerism (Hypothetical):

| Tautomer | Relative Gibbs Free Energy (kJ/mol) in Gas Phase | Relative Gibbs Free Energy (kJ/mol) in Water |

| 2-(hydroxyimino)malonamide | 0 (Reference) | 0 (Reference) |

| Nitroso-malonamide | +45 | +35 |

Note: These are hypothetical values to illustrate the type of data generated from thermodynamic modeling.

Reaction Modeling: Hydrolysis

The amide functional groups in 2-(hydroxyimino)malonamide are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-(hydroxyimino)malonic acid and ammonia (B1221849). Computational modeling can elucidate the reaction mechanism and determine the activation energies for the key steps.

The hydrolysis of amides has been studied theoretically, with mechanisms involving the initial protonation of the carbonyl oxygen in acidic conditions, followed by a nucleophilic attack of a water molecule. acs.org In basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.org

Kinetic modeling can simulate the rate of this reaction under various conditions of pH and temperature. researchgate.net The rate of hydrolysis is influenced by the electronic nature of the substituents. The electron-withdrawing character of the hydroxyimino group may affect the reactivity of the adjacent amide groups.

Illustrative Kinetic Data for Amide Hydrolysis (Hypothetical):

| Reaction Condition | Rate-Determining Step | Activation Energy (kJ/mol) |

| Acid-Catalyzed | Nucleophilic attack by water | 80-100 |

| Base-Catalyzed | Nucleophilic attack by hydroxide | 60-80 |

| Neutral | Nucleophilic attack by water | 100-120 |

Note: These are hypothetical values based on general amide hydrolysis studies. researchgate.net